Cas no 2680693-76-7 (Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate)

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized piperidine scaffold. The presence of both an ethenyl and hydroxymethyl group at the 4-position enhances its reactivity, enabling further derivatization for applications in pharmaceuticals, agrochemicals, and material science. The benzyl carboxylate moiety offers selective deprotection options, facilitating controlled modifications. This compound is well-suited for constructing complex heterocyclic systems or serving as a building block in medicinal chemistry. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers seeking to develop novel bioactive molecules or functional materials.
Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate structure
2680693-76-7 structure
商品名:Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
CAS番号:2680693-76-7
MF:C16H21NO3
メガワット:275.342844724655
CID:6024821
PubChem ID:165917794

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28284585
    • benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
    • 2680693-76-7
    • Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
    • インチ: 1S/C16H21NO3/c1-2-16(13-18)8-10-17(11-9-16)15(19)20-12-14-6-4-3-5-7-14/h2-7,18H,1,8-13H2
    • InChIKey: NNHIRWCDDWCVND-UHFFFAOYSA-N
    • ほほえんだ: OCC1(C=C)CCN(C(=O)OCC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 275.15214353g/mol
  • どういたいしつりょう: 275.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284585-0.5g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
0.5g
$1221.0 2023-05-25
Enamine
EN300-28284585-0.25g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
0.25g
$1170.0 2023-05-25
Enamine
EN300-28284585-1.0g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
1g
$1272.0 2023-05-25
Enamine
EN300-28284585-5.0g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
5g
$3687.0 2023-05-25
Enamine
EN300-28284585-10.0g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
10g
$5467.0 2023-05-25
Enamine
EN300-28284585-0.05g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
0.05g
$1068.0 2023-05-25
Enamine
EN300-28284585-0.1g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
0.1g
$1119.0 2023-05-25
Enamine
EN300-28284585-2.5g
benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate
2680693-76-7
2.5g
$2492.0 2023-05-25

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献

Related Articles

  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylateに関する追加情報

Recent Advances in the Study of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2680693-76-7)

Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2680693-76-7) is a piperidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a vinyl group and a hydroxymethyl substituent on the piperidine ring, has shown promising potential in various pharmaceutical applications. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, making it a compound of considerable interest to researchers.

The synthesis of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate has been optimized in recent years, with several research groups reporting efficient and scalable methods. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic approach that significantly improved the yield and purity of the compound. The method utilized palladium-catalyzed cross-coupling reactions, which not only enhanced the efficiency of the synthesis but also reduced the environmental impact by minimizing the use of hazardous reagents.

In terms of biological activity, preliminary studies have indicated that Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These findings suggest potential applications in the development of anti-inflammatory drugs, although further in vivo studies are required to confirm these effects.

Another area of interest is the compound's potential role in central nervous system (CNS) disorders. Research published in ACS Chemical Neuroscience in 2023 explored the interaction of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate with neurotransmitter receptors. The study found that the compound exhibited affinity for serotonin and dopamine receptors, hinting at possible applications in the treatment of psychiatric and neurological conditions such as depression and Parkinson's disease. However, the exact mechanism of action remains to be elucidated.

Despite these promising findings, challenges remain in the development of Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent advancements in computational chemistry and molecular modeling have provided valuable tools for predicting these properties, as highlighted in a 2023 review in Drug Discovery Today.

In conclusion, Benzyl 4-ethenyl-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 2680693-76-7) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and preliminary biological activities make it a compound of significant interest for the development of new therapeutic agents. Future research should focus on optimizing its pharmacological profile and exploring its potential in various disease models.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd